Hexan-3-yl carbonochloridate

Description

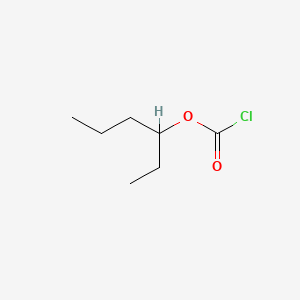

Structure

3D Structure

Properties

IUPAC Name |

hexan-3-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSXSTNHWZHSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58906-62-0 | |

| Record name | 3-Hexyl chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37H4L3YKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Hexan 3 Yl Carbonochloridate

Conventional Phosgenation Routes

The traditional synthesis of Hexan-3-yl carbonochloridate (B8618190) involves the reaction of 3-hexanol (B165604) with phosgene (B1210022). This method, while established, requires careful control of reaction parameters to ensure product purity and yield.

Reaction Kinetics and Selectivity in Alcohol-Phosgene Interactions

The reaction between an alcohol like 3-hexanol and phosgene is typically a highly exothermic process. google.com The primary reaction yields the desired chloroformate and hydrogen chloride. epa.govnih.gov However, the kinetics are competitive, with potential for side reactions. A key competing reaction is the formation of the corresponding dialkyl carbonate, which can occur if the chloroformate reacts with another molecule of the alcohol. google.com

To favor the formation of the chloroformate, a large stoichiometric excess of phosgene is often employed. google.comnih.gov The stability of the resulting chloroformate is also a critical factor. Secondary alkyl chloroformates, such as Hexan-3-yl carbonochloridate, are known to be less stable than their primary alkyl or aryl counterparts. nih.gov This lower stability can impact the selectivity of the process, as the product may be more susceptible to decomposition or further reaction under the reaction conditions. Furthermore, secondary alcohols may exhibit lower reactivity compared to primary alcohols in phosgenation reactions. kobe-u.ac.jp

Table 1: Factors Influencing Kinetics and Selectivity in Alcohol Phosgenation

| Factor | Effect on Reaction | Rationale |

|---|---|---|

| Temperature | Lower temperatures (e.g., 0-10°C) are preferred. google.com | Controls the highly exothermic reaction and minimizes side reactions and product decomposition. google.com |

| Reagent Ratio | A molar excess of phosgene is used. google.comnih.gov | Suppresses the formation of dialkyl carbonate by ensuring the alcohol is consumed in the primary reaction. wikipedia.org |

| Alcohol Structure | Secondary alcohols may react slower than primary alcohols. kobe-u.ac.jp | Steric hindrance and electronic effects can influence the nucleophilic attack of the alcohol on phosgene. |

| Product Stability | Secondary chloroformates are less stable. nih.gov | Requires milder work-up and purification conditions to prevent degradation. |

Optimization of Catalytic Phosgenation Processes

While the reaction can proceed without a catalyst, optimization often involves strategies to enhance reaction rate and selectivity. In laboratory and industrial settings, the use of a base like pyridine (B92270) can be employed to neutralize the hydrogen chloride byproduct, driving the reaction forward. wikipedia.org For phosgene surrogates like triphosgene (B27547), catalysts such as dimethylformamide (DMF) have been shown to be effective. google.com The optimization primarily revolves around maintaining a low temperature and a continuous excess of phosgene to prevent undesirable secondary reactions. google.com

Scale-Up Considerations for Research and Industrial Production

Historically, industrial-scale production of chloroformates was carried out in batch processes using lead-lined or enameled autoclaves equipped with cooling jackets and stirrers. google.com To improve efficiency and safety, modern installations have moved towards continuous-flow cascade systems. google.com

A significant advancement in industrial production is a continuous, concurrent flow process where the alcohol is atomized into a fog within the reactor, reacting with gaseous phosgene. google.com This method offers excellent heat management due to the high surface area of the atomized droplets and results in a substantially instantaneous reaction. google.com This technique has been reported to achieve high yields and very short residence times for alcohols like ethanol (B145695) and isopropanol, making it a highly efficient method for industrial-scale synthesis. google.com

Table 2: Performance of Continuous Fog Phase Phosgenation Process

| Alcohol | Throughput Time | Yield (based on alcohol) | Yield (based on phosgene) |

|---|---|---|---|

| Ethanol | 14 seconds | 92% | 98% |

| Isopropanol | 16 seconds | 90% | 96% |

Data from a patented industrial process, demonstrating the efficiency of the continuous flow method for primary and secondary alcohols. google.com

Phosgene-Free and Green Chemistry Synthesis Approaches

Growing safety and environmental concerns associated with the high toxicity of phosgene have spurred the development of alternative synthetic routes. researchgate.net These methods utilize safer reagents and more sustainable catalytic systems.

Utilization of Alternative Carbonyl Chlorinating Reagents

Safer, solid or liquid alternatives to gaseous phosgene have been developed for laboratory and industrial use. The most common among these are diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate). kobe-u.ac.jpwikipedia.org These reagents are easier and safer to handle and can generate phosgene in situ or react directly under specific conditions.

For instance, a patented process demonstrates the synthesis of various alkyl chloroformates using triphosgene in the presence of a base like sodium carbonate and a catalyst such as dimethylformamide (DMF). google.com This method has been successfully applied to secondary alcohols, achieving high yields. google.com

Table 3: Synthesis of Chloroformates using Triphosgene

| Alcohol | Base/Catalyst | Temperature | Yield |

|---|---|---|---|

| n-Butanol | Na₂CO₃ / DMF | 0°C | - |

| (2-ethylcyclohexan-1-ol) | Na₂CO₃ / DMF | 0°C | 96% |

This demonstrates the effective use of triphosgene as a phosgene substitute for synthesizing chloroformates from alcohols, including a secondary alcohol. google.com

Development of Catalytic Systems for Sustainable Production

A prominent green chemistry approach is the "photo-on-demand" synthesis of chloroformates. acs.orgeurekalert.org This method involves the in situ generation of phosgene from chloroform (B151607), which serves as both the reactant and the solvent. kobe-u.ac.jp By irradiating a solution of an alcohol in chloroform with UV light in the presence of oxygen, phosgene is produced and immediately consumed in the reaction, eliminating the need to store or transport the highly toxic gas. eurekalert.orgnih.gov

This process can be conducted in either batch or continuous flow systems, enhancing its safety and scalability. eurekalert.org The reaction is believed to proceed via a radical chain mechanism initiated by the photochemical oxidation of chloroform. eurekalert.orgnih.gov While this method has shown high efficiency for producing chloroformates from primary alcohols, its application to secondary alcohols like 3-hexanol may present challenges. One study reported that the photo-on-demand reaction with isopropanol, a secondary alcohol, yielded only 1% of the corresponding chloroformate, suggesting that the reactivity of the alcohol is a key limiting factor in this system. kobe-u.ac.jp

Integration of Green Chemistry Principles in Process Design

The traditional synthesis of chloroformates often involves hazardous reagents and can generate significant waste, prompting the application of green chemistry principles to create more sustainable and environmentally benign processes. The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. acs.org

Key green chemistry considerations for the synthesis of this compound include:

Waste Prevention : It is preferable to prevent waste formation than to treat it afterward. du.ac.in The use of continuous flow reactors over batch processes can improve yield and reduce waste streams by allowing for better control of reaction parameters. marketresearchintellect.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The reaction of 3-hexanol with phosgene has a moderate atom economy, as HCl is produced as a significant byproduct.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should use and generate substances with little to no toxicity. skpharmteco.com The primary hazard in the standard synthesis is the use of phosgene. Research into phosgene alternatives, such as diphosgene or triphosgene, which are liquids and easier to handle, is a key area of green chemistry.

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org While the main reaction is stoichiometric, catalysts can be employed to improve reaction rates and selectivity, potentially allowing for milder reaction conditions.

Design for Energy Efficiency : Energy requirements should be minimized. acs.org Developing syntheses that can be conducted at ambient temperature and pressure reduces energy consumption and associated environmental and economic impacts.

The following table summarizes the application of these principles to the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis |

|---|---|

| Waste Prevention | Employing continuous flow processes to minimize byproduct formation and improve yield. marketresearchintellect.com |

| Atom Economy | Developing alternative routes with higher atom economy that incorporate more of the reactant atoms into the final product. acs.org |

| Less Hazardous Syntheses | Investigating the use of phosgene substitutes like triphosgene and implementing robust containment systems. skpharmteco.com |

| Use of Renewable Feedstocks | Sourcing 3-hexanol from biomass-derived platform chemicals. du.ac.in |

| Catalysis | Using catalysts to enhance reaction efficiency and reduce the need for stoichiometric activating agents. |

| Design for Energy Efficiency | Optimizing the process to run at lower temperatures and pressures, thereby reducing energy consumption. acs.org |

Advanced Purification Techniques for Research-Grade Material

Achieving the high purity required for research-grade this compound necessitates advanced purification techniques to remove unreacted starting materials, byproducts, and any residual catalysts or solvents.

Distillation Methodologies for Purity Enhancement

Following synthesis, the crude reaction mixture contains the desired chloroformate along with unreacted 3-hexanol, dissolved HCl, and potential byproducts like di(hexan-3-yl) carbonate. google.com The primary method for initial purification and separation of these components is distillation.

Given that chloroformates can be thermally sensitive, vacuum distillation is the preferred technique. google.comsciencemadness.org By reducing the pressure inside the distillation apparatus, the boiling point of this compound is significantly lowered. This allows for vaporization and subsequent condensation at a temperature that does not cause decomposition, thereby preserving the integrity of the molecule while separating it from less volatile impurities. The efficiency of the separation is dependent on the difference in boiling points between the product and the impurities, and fractional distillation columns may be employed for mixtures with close boiling points.

| Parameter | Description | Significance in Purity Enhancement |

|---|---|---|

| Pressure | Reduced pressure (vacuum) is applied to the system. | Lowers the boiling point, preventing thermal degradation of the chloroformate. sciencemadness.org |

| Temperature | The temperature at which the liquid boils under reduced pressure. | Careful control allows for selective vaporization of the target compound. |

| Fractionating Column | A column with a large surface area (e.g., Vigreux or packed column) placed between the flask and condenser. | Provides multiple theoretical plates for more efficient separation of compounds with close boiling points. |

Chromatographic Separation and Isolation Techniques for Reaction Mixtures

For applications demanding exceptionally high purity, such as in pharmaceutical research where this compound may be used as an intermediate, distillation alone may be insufficient. pharmaffiliates.com Chromatographic techniques offer superior separation based on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov

Column Chromatography : This is a preparative technique where the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. nih.gov A solvent system (mobile phase) is chosen that allows the desired compound to be eluted from the column separately from impurities, which will travel at different rates based on their polarity and affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a powerful tool for isolating highly pure compounds. researchgate.net In a reversed-phase setup, a nonpolar stationary phase is used with a polar mobile phase. This technique provides high resolution and is particularly useful for removing structurally similar impurities. For thermally sensitive compounds, chromatographic separations can be performed at low temperatures to prevent degradation. chromatographyonline.com

Gas Chromatography (GC) : While primarily an analytical technique, preparative GC can be used to purify small quantities of volatile compounds. The sample is vaporized and carried by an inert gas through a column, with separation based on boiling point and interactions with the column's stationary phase. nih.gov

| Technique | Stationary Phase Example | Mobile Phase Example | Primary Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) Gradient | Bulk purification post-distillation. nih.gov |

| Preparative HPLC | C18-functionalized Silica | Acetonitrile (B52724)/Water Gradient | Final polishing to achieve >99% purity. researchgate.net |

| Preparative GC | Polysiloxane-based | Helium or Nitrogen Gas | Purification of small, volatile sample amounts. nih.gov |

Quality Control Protocols for Ensuring Research Utility

To be classified as research-grade, a chemical must be accompanied by a thorough analysis confirming its identity and purity. A robust quality control (QC) protocol is essential to guarantee that each batch of this compound is consistent and reliable for research applications. eurachem.orgintegrait.co

The QC process involves a suite of analytical tests:

Identity Confirmation : Spectroscopic methods are used to verify the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the arrangement of protons and carbon atoms.

Infrared (IR) Spectroscopy : This technique identifies the functional groups present, with a characteristic strong absorption peak for the chloroformate's carbonyl (C=O) group.

Purity Assessment : Chromatographic methods are employed to quantify the purity of the sample.

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : A small sample is analyzed to produce a chromatogram. The area of the peak corresponding to this compound, relative to the total area of all peaks, determines its percentage purity. dataintelo.com This analysis also reveals the presence and relative amounts of any impurities.

Documentation : The results of all QC tests are compiled into a Certificate of Analysis (CoA) . This document provides the end-user with critical data on the batch, including its confirmed identity, purity level, and the analytical methods used for verification. shachemlin.com

| QC Test | Purpose | Expected Outcome for Research-Grade Material |

|---|---|---|

| ¹H NMR / ¹³C NMR | Structural confirmation and identification. | Spectrum consistent with the proposed structure of this compound. |

| Infrared (IR) Spectroscopy | Functional group identification. | Presence of characteristic peaks, especially for the C=O bond of the chloroformate. |

| GC or HPLC Analysis | Purity determination and impurity profiling. | Purity typically ≥98%, with specific limits on known impurities. dataintelo.com |

| Certificate of Analysis (CoA) | Official documentation of quality. | A comprehensive report detailing the results of all quality control tests. shachemlin.com |

Reaction Mechanisms and Reactivity Profiles of Hexan 3 Yl Carbonochloridate

Nucleophilic Acyl Substitution Pathways

The reactivity of hexan-3-yl carbonochloridate (B8618190) is primarily governed by nucleophilic acyl substitution. This process involves a nucleophile attacking the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.

Alcoholysis and Phenolysis: Mechanistic Investigations

The reaction of hexan-3-yl carbonochloridate with alcohols (alcoholysis) or phenols (phenolysis) yields the corresponding carbonates. This transformation generally proceeds through a tetrahedral intermediate. The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. researchgate.net

The general mechanism involves the nucleophilic attack of the alcohol or phenol (B47542) on the carbonyl carbon of the chloroformate. This is followed by the elimination of the chloride ion to form the stable carbonate product. The rate of this reaction is influenced by the steric hindrance and nucleophilicity of the alcohol or phenol, as well as the reaction conditions.

Aminolysis Reactions for Carbamate (B1207046) Formation

Aminolysis, the reaction with ammonia (B1221849) or primary and secondary amines, is a key method for synthesizing carbamates from this compound. researchgate.netmdpi.com This reaction is fundamental in the synthesis of various organic compounds, including those with pharmaceutical applications. nih.gov For instance, this compound is a potential impurity in the synthesis of Dabigatran Etexilate Mesylate, an antithrombotic agent. pharmaffiliates.com

The mechanism is analogous to alcoholysis, where the amine acts as the nucleophile. The initial attack on the carbonyl carbon forms a tetrahedral intermediate, which then collapses to expel the chloride ion, resulting in the formation of the corresponding carbamate. The reaction is typically performed in the presence of a base to scavenge the HCl produced. thieme-connect.de The choice of solvent and base can significantly impact the reaction's efficiency and yield.

Table 1: Examples of Carbamate Synthesis Methodologies

| Method | Reactants | Catalyst/Conditions | Product | Ref. |

|---|---|---|---|---|

| From Chloroformates | Amine, Chloroformate | Base (e.g., pyridine) | Carbamate | organic-chemistry.org |

| Curtius Rearrangement | Acyl Azide | Heat | Isocyanate (intermediate) -> Carbamate | nih.gov |

| From Mixed Carbonates | Amine, Activated Carbonate | Base | Carbamate | nih.gov |

| Three-Component Coupling | Amine, CO2, Alkyl Halide | Cesium Carbonate, TBAI | N-Alkyl Carbamate | organic-chemistry.org |

Hydrolysis Kinetics and Factors Influencing Degradation

This compound is susceptible to hydrolysis, a reaction with water that leads to its degradation. The process yields 3-hexanol (B165604), carbon dioxide, and hydrochloric acid. The kinetics of this hydrolysis are influenced by several factors, including pH, temperature, and the presence of catalysts.

Generally, the hydrolysis rate increases with pH. ucanr.edu Under acidic or neutral conditions, the reaction can be slow, but it is significantly accelerated in basic media due to the increased concentration of the more nucleophilic hydroxide (B78521) ion. The stability of chloroformates is also affected by the solvent system; for example, they are more stable in less polar, aprotic solvents. researchgate.net The degradation of similar compounds, like polymer-drug conjugates containing carbonate or carbamate linkages, has been studied to understand drug release mechanisms. liverpool.ac.ukacs.org

Electrophilic Reactivity and Related Transformations

While primarily acting as an acylating agent in nucleophilic substitution, the electrophilic nature of the carbonyl carbon in this compound allows for other transformations.

Acylation Reactions with Aromatic Systems (e.g., Friedel-Crafts Analogs)

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. byjus.comlibretexts.org This reaction typically employs an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). savemyexams.comvisualizeorgchem.com The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion. The aromatic ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding an aromatic ketone.

While direct Friedel-Crafts reactions with chloroformates like this compound to form aryl esters are not as common as with standard acyl chlorides, analogous acylations are mechanistically plausible under specific conditions. The reaction would involve the formation of a (hexan-3-yloxy)carbonyl cation, which would then be attacked by the aromatic ring. However, the stability and reactivity of this specific electrophile would be key determining factors.

Interactions with Organometallic Reagents and Their Mechanistic Implications

Organometallic reagents, such as Grignard reagents (R-MgX) and organocuprates (R₂CuLi), are powerful nucleophiles that can react with acyl chlorides. vapourtec.com The reaction of Grignard reagents with chloroformates can be complex, often leading to the formation of tertiary alcohols through multiple additions. libretexts.orglookchem.com

However, the use of less reactive organometallic reagents, like organocuprates (Gilman reagents), can provide more controlled reactions. libretexts.org These reagents are known to react with acyl chlorides to produce ketones in good yields. The proposed mechanism involves the formation of a tetrahedral intermediate, which then eliminates the leaving group to form the ketone. The lower reactivity of organocuprates compared to Grignard reagents often prevents a second addition to the newly formed ketone. The use of specific magnesium and zinc organometallic reagents has also been explored for forming new carbon-carbon bonds with various electrophiles. uni-muenchen.de

Elimination Reactions and Thermal Decomposition Pathways

The thermal decomposition of alkyl chloroformates, such as this compound, that possess a beta-hydrogen atom on the alkyl chain is a well-studied class of unimolecular gas-phase elimination reactions. researchgate.nettandfonline.comsci-hub.se These reactions proceed under homogeneous conditions to yield an olefin, hydrogen chloride (HCl), and carbon dioxide (CO2). researchgate.netsci-hub.se The process is believed to follow one of two primary mechanistic pathways, the distinction of which can be difficult to determine solely through experimental means as both may involve a six-membered cyclic transition state. researchgate.nettandfonline.com

Theoretical studies on analogous compounds like ethyl chloroformate, isopropyl chloroformate, and sec-butyl chloroformate have been employed to elucidate these mechanisms. researchgate.nettandfonline.comsci-hub.se The two proposed pathways are:

Mechanism A: A single-step, concerted process that proceeds through a six-membered cyclic transition state. tandfonline.com

Mechanism B: A two-step, stepwise mechanism that involves the initial formation of an unstable intermediate, chloroformic acid (ClCOOH), which subsequently decomposes rapidly to HCl and CO2. researchgate.nettandfonline.com

Computational analyses suggest that for secondary chloroformates like sec-butyl chloroformate, which serves as a close model for this compound, the stepwise mechanism (Mechanism B) is energetically favored over the concerted one-step elimination. researchgate.net

CH3CH2CH2CH(OC(O)Cl)CH2CH3 → Hexene + HCl + CO2

Beta-Elimination Mechanisms and Olefin Formation

The formation of an olefin from this compound occurs via a beta-elimination (also known as β-elimination) reaction. youtube.com This process involves the removal of the chloroformate group from the alpha-carbon and a hydrogen atom from an adjacent beta-carbon, leading to the formation of a double bond. youtube.com

This compound has two different beta-carbons with available hydrogens (at the C2 and C4 positions), meaning its decomposition can lead to a mixture of isomeric olefins: hex-2-ene and hex-3-ene. This is analogous to the thermal decomposition of sec-butyl chloroformate, which produces a mixture of but-1-ene and cis/trans-but-2-ene. tandfonline.com

The mechanism for this elimination is typically considered to be of the E1 or E1cB type under thermal, unimolecular conditions. libretexts.orgwikipedia.org Theoretical studies on similar secondary chloroformates have modeled the transition states for the formation of different olefin isomers. researchgate.net The regioselectivity of the reaction (i.e., the preferred olefin isomer) is influenced by the stability of the transition state leading to each product. Generally, the formation of the more substituted, and thus more thermodynamically stable, alkene is favored, in accordance with Zaitsev's rule. youtube.com For this compound, both potential products (hex-2-ene and hex-3-ene) are disubstituted alkenes, suggesting a mixture is likely.

The table below shows theoretical kinetic data for the decomposition of sec-butyl chloroformate (SCF), a structural analog of this compound, which illustrates the energy barriers for the formation of different olefins.

| Reactant | Product Olefin | Activation Energy (Ea) |

|---|---|---|

| sec-Butyl Chloroformate | 1-Butene | 189.3 |

| sec-Butyl Chloroformate | cis-2-Butene | 182.2 |

| sec-Butyl Chloroformate | trans-2-Butene | 178.4 |

This data for sec-butyl chloroformate suggests that the transition state leading to the trans-alkene is the most stable, resulting in it being the major product.

Characterization of Unstable Intermediates

The reactivity and decomposition pathways of this compound involve the formation of discrete but unstable intermediates. rsc.org The characterization of these transient species is crucial for a complete understanding of the reaction mechanism.

Chloroformic Acid (ClCOOH): In the stepwise (Mechanism B) thermal decomposition of alkyl chloroformates, the primary unstable intermediate proposed is chloroformic acid. researchgate.nettandfonline.com Theoretical calculations support its formation as the initial product of elimination, alongside the olefin. researchgate.net Chloroformic acid is highly unstable under the reaction conditions and rapidly decomposes into hydrogen chloride (HCl) and carbon dioxide (CO2). tandfonline.com Its transient nature makes direct experimental observation difficult, and its existence is primarily supported by computational studies. researchgate.net

Carbanions (in E1cB-like pathways): The E1cB (Elimination, Unimolecular, conjugate Base) mechanism represents another possible pathway, particularly if there are features that stabilize a negative charge at the beta-position. wikipedia.orgmasterorganicchemistry.com This two-step mechanism involves the initial deprotonation of the beta-carbon to form a carbanion intermediate. libretexts.orgmasterorganicchemistry.com This is followed by the expulsion of the leaving group to form the double bond. wikipedia.org The formation of a carbanion is favored when the beta-hydrogen is particularly acidic and when a relatively poor leaving group is present. wikipedia.org

Intimate Ion Pairs (in SNi-like pathways): The decomposition of alkyl chloroformates can also exhibit characteristics of the SNi (Substitution Nucleophilic internal) mechanism, which proceeds with retention of stereochemistry. wikipedia.org This pathway involves the formation of an intimate ion pair, composed of the alkyl cation and the chlorocarbonate anion, as a key intermediate. wikipedia.org This ion pair is distinct from a fully dissociated carbocation seen in a pure E1 or SN1 reaction. wikipedia.org The chloride can then attack from the front side, or elimination can occur from this paired state.

The table below summarizes the key unstable intermediates potentially involved in the decomposition of this compound.

| Intermediate | Associated Mechanism | Decomposition Products/Fate | Source |

|---|---|---|---|

| Chloroformic acid (ClCOOH) | Stepwise Elimination (Mechanism B) | HCl + CO2 | researchgate.nettandfonline.com |

| Carbanion | E1cB Elimination | Expels leaving group to form olefin | libretexts.orgwikipedia.orgmasterorganicchemistry.com |

| Intimate Ion Pair (R+/ClCOO-) | SNi Elimination | Rearrangement and elimination to olefin + CO2 + HCl | wikipedia.org |

Advanced Applications of Hexan 3 Yl Carbonochloridate in Organic Synthesis

Reagent in Complex Molecule Construction

The core reactivity of hexan-3-yl carbonochloridate (B8618190) lies in its electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This makes it a valuable reagent for forming new bonds in the synthesis of complex organic molecules.

Formation of Activated Esters and Anhydrides

Chloroformates are well-known reagents for the activation of carboxylic acids. wikipedia.org The reaction of hexan-3-yl carbonochloridate with a carboxylic acid, typically in the presence of a base to neutralize the generated HCl, would be expected to form a mixed carbonic-carboxylic anhydride (B1165640). wikipedia.org These mixed anhydrides are highly activated intermediates, readily undergoing nucleophilic acyl substitution with amines to form amides or with alcohols to form esters. This two-step, one-pot process is a cornerstone of peptide synthesis and the formation of other complex amide and ester linkages.

The general transformation is as follows:

Step 1: Anhydride Formation: R'-COOH + Cl-C(=O)O-CH(CH2CH3)(CH2CH2CH3) → R'-C(=O)O-C(=O)O-CH(CH2CH3)(CH2CH2CH3) + HCl

Step 2: Nucleophilic Attack: The resulting mixed anhydride can then react with a nucleophile (e.g., an amine, R''-NH2) to yield the desired product (R'-C(=O)NH-R'').

While specific examples utilizing this compound are not prominent in the literature, the reactivity of similar chloroformates like ethyl chloroformate and isobutyl chloroformate in these transformations is extensively documented. wikipedia.org

Table 1: Representative Reactions of Chloroformates in Activated Ester/Anhydride Formation

| Chloroformate Reagent | Carboxylic Acid | Nucleophile | Product Type |

| Ethyl Chloroformate | N-Protected Amino Acid | Amino Acid Ester | Dipeptide |

| Isobutyl Chloroformate | Benzoic Acid | Aniline | Anilide |

| Benzyl (B1604629) Chloroformate | Acetic Acid | Phenol (B47542) | Phenyl Acetate (B1210297) |

This table presents illustrative examples based on common chloroformates to demonstrate the general reaction pathway.

Protecting Group Strategies for Alcohols and Amines

A significant application of chloroformates is the protection of reactive functional groups, particularly alcohols and amines, to prevent them from undergoing unwanted reactions during a synthetic sequence. weebly.com

Protection of Amines: this compound would react with primary or secondary amines to form stable carbamates. The resulting "sec-hexyloxycarbonyl" (sec-Hoc) group would mask the nucleophilicity of the amine. ontosight.ai This protection strategy is analogous to the widely used benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc) protecting groups. weebly.comthieme-connect.de The stability and cleavage conditions of such a sec-Hoc group would need to be experimentally determined but would likely be orthogonal to many other protecting groups.

Protection of Alcohols: Similarly, the reaction with alcohols would yield stable carbonate esters. wikipedia.org This would protect the alcohol functionality from oxidation, acylation, or other reactions targeting hydroxyl groups.

The introduction of the protecting group is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Table 2: Protecting Group Formation with Chloroformates

| Functional Group | Chloroformate Type | Protecting Group Formed | General Reaction Conditions |

| Primary/Secondary Amine | Alkyl Chloroformate | Carbamate (B1207046) | Anhydrous solvent, base (e.g., pyridine) |

| Alcohol/Phenol | Alkyl Chloroformate | Carbonate | Anhydrous solvent, base (e.g., pyridine) |

This table outlines the general strategy for protecting alcohols and amines with chloroformates.

Stereoselective Transformations and Chiral Auxiliary Applications

Given that this compound possesses a stereocenter at the 3-position of the hexyl chain, its enantiomerically pure forms could potentially be used in stereoselective synthesis. masterorganicchemistry.com

Chiral Derivatizing Agent: Enantiopure this compound could be used as a chiral derivatizing agent to react with racemic mixtures of amines or alcohols. The resulting diastereomeric carbamates or carbonates could then be separated by chromatography, allowing for the resolution of the original racemate. This is a common strategy, exemplified by reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). scientificlabs.co.uk

Chiral Auxiliary: While less common for simple alkyl chloroformates, it is conceivable that the sec-hexyl group could serve as a chiral auxiliary. tcichemicals.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. After the desired stereoselective transformation, the auxiliary is removed. For this compound, this would involve attaching it to a prochiral molecule, performing a diastereoselective reaction, and then cleaving the sec-hexyloxycarbonyl group. The steric bulk and specific conformation of the chiral sec-hexyl group would be crucial in directing the approach of reagents to the substrate. However, there is no specific evidence of this application in the reviewed literature.

Role in Polymer Chemistry and Materials Science

The reactivity of this compound also suggests potential applications in the field of polymer chemistry and materials science, a classification supported by some chemical suppliers. bldpharm.com

Monomer or Initiator for Polymerization Reactions

The structure of this compound does not lend itself to acting as a typical monomer in chain-growth polymerization, as it lacks a polymerizable unsaturated bond. However, its role as a polymerization initiator is plausible.

Initiator for Polymerization: There is precedent for chloroformates acting as initiators or co-initiators in polymerization reactions. For instance, alkyl chloroformates can react with peroxides in situ to form dialkyl peroxydicarbonates, which are effective radical polymerization initiators. google.com Furthermore, polyfunctional chloroformates have been used as initiators for the cationic ring-opening polymerization of 2-oxazolines, leading to the formation of star polymers. wiley.com It is therefore conceivable that this compound could be employed in similar initiating systems. sigmaaldrich.comnih.gov

Table 3: Potential Initiating Systems Involving Chloroformates

| Polymerization Type | Chloroformate Role | Co-reactant | Resulting Polymer Architecture |

| Radical Polymerization | Peroxydicarbonate Precursor | Hydrogen Peroxide | Linear |

| Cationic Ring-Opening Polymerization | Initiator | 2-Oxazoline Monomer | Linear (or Star, if multifunctional) |

This table illustrates potential roles of chloroformates as polymerization initiators based on existing research with analogous compounds.

Cross-linking Agent Methodologies in Polymer Networks

Cross-linking is a process that links polymer chains together, forming a three-dimensional network that enhances the mechanical strength and thermal stability of the material. ebeammachine.com While this compound is monofunctional and cannot act as a cross-linker on its own, it could be used to functionalize polymers in a way that prepares them for subsequent cross-linking.

A hypothetical methodology could involve:

Polymer Functionalization: A polymer containing nucleophilic side chains (e.g., hydroxyl or amine groups, such as in polyvinyl alcohol or polyethyleneimine) is reacted with this compound. This would attach sec-hexyloxycarbonyl groups to the polymer backbone.

Cross-linking Step: A separate, difunctional nucleophile (e.g., a diamine or a diol) could then be introduced to displace the sec-hexanol from the carbonate/carbamate linkages of adjacent polymer chains, thus forming a cross-linked network. This approach is speculative and would depend heavily on the reaction conditions and the reactivity of the formed linkages.

Alternatively, if a diol or triol were first converted into a di- or tri-chloroformate, that new molecule could then serve directly as a cross-linking agent for polymers bearing nucleophilic functional groups. uni-oldenburg.denih.gov

Surface Functionalization Techniques for Novel Materials

The functionalization of surfaces is a critical technique for altering the properties of materials to suit specific applications, such as improving biocompatibility, adhesion, or hydrophobicity. Chloroformates are effective reagents for this purpose, as they readily react with hydroxyl (-OH) or amine (-NH2) groups present on a material's surface to form stable carbonate or carbamate linkages, respectively.

While direct research on this compound for surface modification is not extensively documented, the known reactivity of the chloroformate group allows for its application in this field. For instance, materials with surface hydroxyl groups, such as silica (B1680970), certain polymers, or metal oxides, can be activated using this compound. nih.gov The reaction introduces the hexan-3-yl carbonate moiety onto the surface. This modification, introducing a six-carbon aliphatic chain, can significantly increase the hydrophobicity of a surface. This technique is analogous to methods using other chloroformates, like p-nitrophenyl chloroformate, to immobilize proteins and other biomolecules on surfaces. nih.govumich.edu Similarly, the modification of dendrimers and other polymers with chloroformates like dodecyl chloroformate has been shown to tune their hydrophobic properties. mdpi.com

The general scheme for this functionalization involves the reaction of the surface (Surface-OH) with this compound in the presence of a base (like triethylamine) to neutralize the HCl byproduct, resulting in a covalently modified surface.

Precursor in Fine Chemical Synthesis

This compound serves as a valuable precursor in the synthesis of a variety of fine chemicals due to the high reactivity of the chloroformate group.

Agrochemical Intermediates (e.g., Carbamate Pesticides)

Carbamates represent a major class of pesticides, and their synthesis often involves chloroformate intermediates. nih.govgoogle.com The general synthesis route involves the reaction of a chloroformate with a primary or secondary amine or the reaction of an alcohol or phenol with an isocyanate. Alternatively, a phenol can be reacted with phosgene (B1210022) to create a chloroformate, which is then reacted with an amine to yield the final carbamate pesticide.

This compound can be used as a building block to produce novel carbamate structures for agrochemical applications. By reacting it with various substituted phenols or amines, a diverse library of candidate molecules can be generated. For example, reacting this compound with a substituted phenol (Ar-OH) would yield a carbonate, which could then be reacted with an amine (R-NH2) to form a carbamate. The hexyl group from the chloroformate could modify the resulting pesticide's physical properties, such as its solubility and environmental persistence.

Specialty Chemical Production for Industrial Applications

Chloroformates are important intermediates in the broader chemical industry for producing specialty chemicals, including polymers and cosmetics. nih.govmarketresearchintellect.com They are used to create carbonates and carbamates, which can act as monomers for polymerization or as additives that confer specific properties to a final product. google.com

This compound can be employed in the synthesis of specialty polymers. For example, it can be reacted with diols to form polycarbonates or with diamines to form polyurethanes. The secondary hexyl group attached to the polymer backbone would influence the material's properties, such as its flexibility, thermal stability, and solubility. In cosmetics, long-chain alkyl carbonates can function as emollients and conditioning agents; the hexan-3-yl group could offer unique textural properties if incorporated into such molecules.

Synthesis of Advanced Pharmaceutical Intermediates (excluding clinical data)

The carbamate functional group is a key structural motif in many pharmaceutical compounds. marketresearchintellect.com Chloroformates are common reagents for introducing this group into a molecule. This compound has been specifically identified as a potential impurity in the synthesis of Dabigatran Etexilate Mesylate, an oral anticoagulant. pharmaffiliates.com In the synthesis of this drug, a related compound, n-hexyl chloroformate, is used as a reagent to install a carbamate group. acs.orgderpharmachemica.com The presence of this compound as an impurity suggests it may arise from isomeric impurities in the starting alcohol used to create the chloroformate reagent.

This highlights the role of this compound as a reactive intermediate in the construction of complex pharmaceutical molecules. The general reaction involves coupling an amine-containing intermediate with the chloroformate to form a carbamate ester linkage, a critical step in building the final active pharmaceutical ingredient (API) or its prodrug form. acs.orgacs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | 3-Hexyl Chloroformate, Carbonochloridic acid, 1-ethylbutyl ester |

| CAS Number | 58906-62-0 pharmaffiliates.combldpharm.com |

| Molecular Formula | C7H13ClO2 pharmaffiliates.com |

| Molecular Weight | 164.63 g/mol pharmaffiliates.com |

| Appearance | Clear Colorless Oil pharmaffiliates.com |

Table 2: Generalized Reaction for Carbamate Synthesis

| Reactants | Product | Byproduct |

|---|---|---|

| This compound + Amine (R-NH2) | Hexan-3-yl carbamate | Hydrochloric Acid (HCl) |

This reaction typically requires a base to neutralize the HCl byproduct.

Spectroscopic and Analytical Methodologies for Investigating Reactions Involving Hexan 3 Yl Carbonochloridate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry, providing unparalleled insight into molecular structure and dynamics. rsc.org In the context of reactions with Hexan-3-yl carbonochloridate (B8618190), NMR serves multiple crucial functions, from real-time monitoring to the precise characterization of products.

In-situ or real-time NMR monitoring allows chemists to observe a reaction as it happens directly within the NMR spectrometer. chalmers.senih.gov This is achieved by initiating the reaction inside an NMR tube and acquiring spectra at regular intervals. nih.gov For reactions involving Hexan-3-yl carbonochloridate, this could involve monitoring the disappearance of its characteristic proton (¹H) and carbon (¹³C) signals while new signals corresponding to the product appear. For instance, the triplet signal of the proton attached to the carbon bearing the chloroformate group would be a key resonance to track. This technique provides invaluable data on reaction kinetics, helping to determine reaction rates and endpoints without the need for sample quenching and workup, which can introduce artifacts. chalmers.se The development of benchtop NMR spectrometers has made this powerful technique more accessible for routine reaction monitoring in chemistry labs. chalmers.se

NMR spectroscopy is a powerful tool for identifying and characterizing reaction intermediates, which are often transient and present in low concentrations. rsc.orgnih.gov Techniques such as 2D NMR (e.g., COSY, HMQC, HMBC) are instrumental in assembling the structural puzzle of complex molecules formed in reactions. While specific studies on the intermediates of this compound reactions are not extensively documented in publicly available literature, the principles remain applicable. For example, in the synthesis of Dabigatran etexilate, where a related compound, n-hexyl chloroformate, is used, NMR is crucial for characterizing the final product. asianpubs.orgderpharmachemica.com The ¹H-NMR and ¹³C-NMR spectra of the resulting product would confirm the successful incorporation of the hexyl carbamate (B1207046) moiety, which is formed from the reaction of the chloroformate. derpharmachemica.com For this compound, with CAS Number 58906-62-0, detailed NMR analysis would similarly confirm its incorporation into a target molecule by identifying the specific signals of the 1-ethylbutyl group. pharmaffiliates.com

A hypothetical reaction of this compound with an amine (R-NH₂) would lead to the formation of a carbamate. The structural elucidation of this product would rely on identifying key NMR signals as outlined in the table below.

| Atom/Group | Expected ¹H-NMR Shift (ppm) | Expected ¹³C-NMR Shift (ppm) | Key Correlations (HMBC) |

| CH₃ (terminal) | Triplet | ~10-14 | Correlation to adjacent CH₂ |

| CH₂ (ethyl) | Multiplet | ~20-30 | Correlation to CH and CH₃ |

| CH (on ethyl) | Multiplet | ~70-80 | Correlation to C=O, CH₂ |

| C=O (carbamate) | - | ~150-160 | Correlation to CH and N-alkyl |

This table presents expected NMR data based on general chemical shift ranges and is for illustrative purposes.

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration. ox.ac.ukresearchgate.net This technique is highly accurate and does not require a calibration curve specific to the analyte. mdpi.com In reactions involving this compound, qNMR can be used to precisely measure the conversion of the starting material and the formation of the product over time. By integrating the characteristic signals of both the reactant and product, one can calculate the reaction conversion and selectivity at any given point. For good accuracy, a signal-to-noise ratio of at least 250:1 is recommended for the signals being integrated. ox.ac.uk

| Parameter | Description | NMR Signal to Monitor |

| Conversion | Percentage of this compound that has reacted. | Decrease in the integral of a unique proton signal of the starting material. |

| Selectivity | The ratio of the desired product to any side products formed. | Comparison of the integrals of signals unique to the desired product and byproducts. |

| Yield | The amount of desired product formed relative to the theoretical maximum. | Integral of a product signal relative to an internal standard of known concentration. |

This interactive table outlines how qNMR can be applied to monitor key reaction metrics.

Elucidation of Reaction Intermediates and Product Structures

Infrared (IR) and Raman Spectroscopy for Functional Group Tracking

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. uni-konstanz.deiitm.ac.in IR spectroscopy measures the absorption of infrared radiation by molecules, while Raman spectroscopy measures the inelastic scattering of monochromatic light. iitm.ac.in Both are powerful for monitoring chemical reactions by tracking the disappearance of reactant functional groups and the appearance of product functional groups. researchgate.netmt.com

The carbonyl (C=O) group of this compound has a characteristic stretching frequency in the IR spectrum. Chloroformates typically exhibit a strong C=O stretching band at a relatively high wavenumber, often in the range of 1770-1785 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. iitm.ac.in The exact position of this band is sensitive to the molecular environment and can provide insights into reactivity. For instance, the IR spectrum of n-hexyl chloroformate, a close structural analog, shows a strong absorption in this region. nih.gov During a reaction, such as the formation of a carbamate, this characteristic peak will disappear and be replaced by the C=O stretching band of the carbamate product, which typically appears at a lower frequency (around 1730-1680 cm⁻¹).

| Compound Type | Functional Group | Typical C=O Stretch (cm⁻¹) | Significance |

| This compound | Chloroformate | 1770 - 1785 | High frequency due to electronegative Cl. |

| Carbamate Product | Carbamate | 1680 - 1730 | Lower frequency indicates successful reaction. |

| Carbonate Product | Carbonate Ester | 1740 - 1760 | Intermediate frequency, can distinguish from carbamate. |

This interactive table shows typical IR frequencies for relevant functional groups.

Both IR and Raman spectroscopy can be used for real-time, in-situ monitoring of reactions. americanpharmaceuticalreview.com Attenuated Total Reflectance (ATR) probes for both FTIR and Raman are commonly used for this purpose, as they can be inserted directly into the reaction vessel. mt.com For a reaction involving this compound, one would monitor the decrease in the intensity of the C=O stretching band of the chloroformate. researchgate.net Concurrently, the appearance and increase in the intensity of the characteristic bands of the product, such as the amide N-H stretch (for a reaction with a primary or secondary amine) and the new carbamate C=O stretch, would be observed. derpharmachemica.com The reaction is considered complete when the reactant's peaks have disappeared and the product's peaks no longer increase in intensity. rsc.orgrsc.org This provides a simple and effective way to determine the reaction endpoint. researchgate.net

Carbonyl Stretching Frequencies in Reactivity Studies

Mass Spectrometry (MS) in Reaction Pathway Investigation

Mass spectrometry is an indispensable tool for elucidating the reaction pathways of this compound. It allows for the identification of reactants, intermediates, the principal product, and any by-products and impurities by determining their mass-to-charge ratio (m/z).

Identification of By-products and Impurities in Reaction Mixtures

In the synthesis and subsequent reactions of this compound, various by-products and impurities can arise from side reactions or unreacted starting materials. Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is highly effective for identifying these minor components in a complex reaction mixture.

For instance, this compound is a known potential impurity in the synthesis of Dabigatran Etexilate Mesylate, a direct thrombin inhibitor. pharmaffiliates.comchemicea.com Its presence and the presence of other related compounds can be monitored and identified using mass spectrometry. Common by-products in reactions involving chloroformates include corresponding alcohols from hydrolysis, carbonates from reaction with alcohols, and carbamates from reaction with amines. mdpi.com

The synthesis of this compound itself, typically from 3-hexanol (B165604) and phosgene (B1210022) (or a phosgene equivalent), can lead to impurities. Potential by-products could include unreacted 3-hexanol, di(hexan-3-yl) carbonate (from the reaction of this compound with excess 3-hexanol), and hydrochloric acid. In reactions where this compound is used as a reagent, for example, in the formation of a carbamate with an amine, unreacted amine and the chloroformate itself could be present as impurities in the final product mixture.

A hypothetical reaction mixture could be analyzed by MS to identify the following potential species:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| This compound | C7H13ClO2 | 164.63 | Reagent/Impurity |

| 3-Hexanol | C6H14O | 102.17 | Starting Material/By-product |

| Di(hexan-3-yl) carbonate | C13H26O3 | 230.34 | By-product |

| A generic primary amine | R-NH2 | Varies | Reagent |

| Hexan-3-yl alkylcarbamate | C8H17NO2 (example with methylamine) | 159.22 | Product |

This table is generated based on common reaction pathways for chloroformates.

The fragmentation pattern in the mass spectrum provides structural information to confirm the identity of these by-products. For this compound, characteristic fragmentation would involve the loss of chlorine (-35/37 Da), loss of the carbonyl group (-28 Da), and cleavage of the hexyl group. docbrown.infolibretexts.orgyoutube.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), enabling the determination of an unambiguous elemental composition for a given ion. uky.edugeorganics.sk This capability is crucial for confirming the molecular formula of the target product and for identifying unknown impurities. nih.govresearchgate.net

While a standard mass spectrometer might identify an ion with a nominal mass of 164, it cannot distinguish between different elemental compositions that add up to the same integer mass. HRMS, however, can easily differentiate between such possibilities. For this compound (C7H13ClO2), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Calculation of Exact Mass for this compound:

Carbon (¹²C): 7 x 12.000000 = 84.000000

Hydrogen (¹H): 13 x 1.007825 = 13.101725

Chlorine (³⁵Cl): 1 x 34.968853 = 34.968853

Oxygen (¹⁶O): 2 x 15.994915 = 31.989830

Total Exact Mass: 164.060408 u

An experimental HRMS measurement of an ion at m/z 164.0604 would provide strong evidence for the elemental composition C7H13ClO2, thus confirming the identity of this compound and distinguishing it from any other potential isobaric impurities. georganics.sk This technique is particularly valuable in metabolomics and impurity profiling where numerous compounds with similar nominal masses may be present. uky.eduresearchgate.net

Chromatographic Techniques for Separation and Analysis of Reaction Mixtures

Chromatographic methods are essential for separating the components of a complex reaction mixture before their analysis. The choice of technique depends on the volatility and polarity of the analytes.

Gas Chromatography (GC) for Volatile Products

Gas chromatography is the method of choice for analyzing volatile and thermally stable compounds. researchgate.net this compound, being a moderately volatile liquid, is well-suited for GC analysis. researchgate.net This technique can be used to monitor the progress of a reaction by quantifying the consumption of the volatile starting material (e.g., 3-hexanol) and the formation of the volatile product (this compound). It is also effective for detecting volatile impurities and by-products.

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. asianpubs.orgchromatographyonline.com The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

Typical GC conditions for chloroformate analysis:

Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often used. asianpubs.orgoup.com

Injector Temperature: Typically set high enough to ensure rapid vaporization without thermal decomposition, for example, 250-270°C. asianpubs.orgoup.com

Oven Temperature Program: A temperature gradient is often employed, starting at a lower temperature (e.g., 70-90°C) and ramping up to a higher temperature (e.g., 280-300°C) to ensure the separation of compounds with a range of boiling points. asianpubs.orgchromatographyonline.com

Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

For reaction mixtures containing non-volatile or thermally labile compounds, such as larger molecules, salts, or polar degradation products, High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique. researchgate.netscirp.org In the context of reactions involving this compound, HPLC is crucial for analyzing the formation of non-volatile carbamate or carbonate products and for impurity profiling in pharmaceutical synthesis. innovareacademics.inhumanjournals.com

Several studies have detailed the development of reversed-phase HPLC (RP-HPLC) methods for the analysis of the drug Dabigatran Etexilate, where this compound is a potential process-related impurity. researchgate.netinnovareacademics.innih.gov These methods are designed to separate the active pharmaceutical ingredient (API) from a multitude of its known and unknown impurities.

Example HPLC Conditions for Impurity Analysis:

| Parameter | Condition 1 | Condition 2 |

| Column | Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) | Princeton SPHER-100 C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase A | Ammonium formate (B1220265) buffer | Phosphate buffer (pH 2.5) |

| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |

| Elution Mode | Gradient | Isocratic (33:67 v/v A:B) |

| Detector | UV (e.g., 220 nm or 225 nm) | UV (225 nm) |

| Column Temperature | Ambient or controlled | 50°C |

| Source(s) | scirp.org | innovareacademics.in |

These methods demonstrate the utility of RP-HPLC in resolving complex mixtures containing both polar and non-polar components, which is typical for reaction products derived from this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive analysis of reaction mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating, identifying, and quantifying the various components in a single run. researchgate.netnih.gov

GC-MS combines the high-resolution separation power of GC for volatile compounds with the definitive identification capabilities of MS. asianpubs.org In the context of this compound, GC-MS can be used to:

Confirm the identity of the this compound peak.

Identify volatile by-products like 3-hexanol.

Analyze the structure of derivatives formed when this compound reacts with other molecules, provided the resulting products are sufficiently volatile and stable for GC analysis. oup.comnih.gov

LC-MS is indispensable for the analysis of less volatile and more polar compounds that are not amenable to GC. nih.govresearchgate.net By coupling HPLC with MS, it is possible to obtain molecular weight and structural information for each separated component. mdpi.com LC-MS/MS (tandem mass spectrometry) further enhances selectivity and structural elucidation by fragmenting a selected parent ion and analyzing its daughter ions. mdpi.com This is particularly useful for:

Identifying non-volatile products like large carbamates or carbonates.

Characterizing polar impurities and degradation products in the reaction mixture. scirp.org

Quantifying trace-level components with high specificity and sensitivity. mdpi.comresearchgate.net

For example, the analysis of amino acids derivatized with chloroformates is frequently performed using LC-MS/MS to achieve high sensitivity and selectivity in complex biological matrices. uky.eduresearchgate.net A similar approach could be applied to reaction mixtures involving this compound to precisely identify and quantify the products of its reactions with amines or other nucleophiles.

Theoretical and Computational Investigations of Hexan 3 Yl Carbonochloridate and Its Reactivity

Electronic Structure Calculations and Quantum Chemical Descriptors

Theoretical chemistry provides powerful tools to investigate molecular properties at the electronic level. For hexan-3-yl carbonochloridate (B8618190), electronic structure calculations are fundamental to understanding its intrinsic stability and reactivity. These calculations yield a variety of quantum chemical descriptors that quantify aspects of the molecule's behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. d-nb.infotaylorfrancis.com DFT calculations can be used to determine the optimized three-dimensional structure of hexan-3-yl carbonochloridate, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Reactivity descriptors derived from DFT, such as electronegativity, hardness, and the Fukui function, provide a quantitative framework for predicting chemical behavior. d-nb.infoarchive.org These concepts, central to what is known as Conceptual DFT, help in identifying which sites within the molecule are most susceptible to electrophilic or nucleophilic attack. d-nb.info For instance, the acyl carbon in the carbonochloridate group is expected to be highly electrophilic, a feature that DFT calculations can quantify. While specific DFT studies on this compound are not prevalent in the literature, data from related structures can provide insight. For example, studies on similar compounds like cholesteryl chloroformate have used semi-empirical methods, a faster but less rigorous approach than DFT, to analyze the reactivity of the acyl group. mdpi.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound This table presents hypothetical, yet chemically reasonable, values for the key structural parameters of this compound that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C=O | ~1.19 Å |

| C-Cl | ~1.79 Å | |

| O-C(O) | ~1.34 Å | |

| O-C(Hexyl) | ~1.45 Å | |

| Bond Angle | O=C-Cl | ~125° |

| O=C-O | ~126° | |

| Cl-C-O | ~109° | |

| C(O)-O-C(Hexyl) | ~117° |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wayne.edu It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals are critical for understanding chemical reactions.

For this compound, the HOMO would likely be localized on the atoms with lone pairs, specifically the oxygen and chlorine atoms, which act as electron-donating sites. The LUMO, conversely, is expected to be centered on the π* antibonding orbital of the carbonyl group (C=O), representing the most electron-deficient site and the primary target for nucleophiles. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. wayne.edu The analysis of molecular orbital composition allows for a detailed understanding of the contributions of different atomic orbitals to the molecular orbitals of the system. sioc-journal.cn

The distribution of electrons within a molecule is inherently uneven, leading to regions of partial positive and negative charge. This charge distribution can be analyzed through population analysis schemes and visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.netuni-muenchen.de An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive sites. libretexts.org

In an MEP map of this compound, distinct color-coded regions would reveal its reactive nature.

Negative Potential (Red/Yellow): Regions of high electron density, corresponding to the most negative electrostatic potential, would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. These are sites prone to electrophilic attack. researchgate.netuni-muenchen.de

Positive Potential (Blue): The region of highest positive potential would be located around the carbonyl carbon. This significant electron deficiency makes it the primary site for nucleophilic attack, which is the characteristic reaction of acyl chlorides. mdpi.com

This analysis is invaluable for predicting how the molecule will interact with other reagents. researchgate.netlibretexts.org

Table 2: Hypothetical Partial Atomic Charges for the Carbonochloridate Group This table shows representative partial charges calculated by a method such as Hirshfeld-I, which would quantify the charge distribution discussed above. core.ac.uk

| Atom | Hypothetical Partial Charge (a.u.) |

| C (carbonyl) | +0.45 |

| O (carbonyl) | -0.38 |

| O (ester) | -0.32 |

| Cl | -0.15 |

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, moving beyond static pictures of reactants and products. By modeling the entire reaction pathway, critical points like transition states and intermediates can be identified and characterized.

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a system as a function of the geometric coordinates of its atoms. fiveable.melibretexts.org For a chemical reaction, the pathway of lowest energy connecting reactants and products on the PES is known as the reaction coordinate. fiveable.me Key features of the PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent the highest energy point along the reaction coordinate—the transition state. fiveable.me

For this compound, a key reaction to model would be its hydrolysis. The PES for this reaction would map the energy changes as a water molecule approaches, forms a tetrahedral intermediate, and subsequently eliminates a chloride ion and a proton to form the corresponding carbonic acid half-ester and hydrochloric acid. Mapping this surface helps to understand the step-by-step mechanism and whether the reaction is likely to be concerted or proceed through distinct intermediates. fiveable.mecsbsju.edu

Once the transition state for a reaction has been located on the potential energy surface, transition state theory can be used to calculate important kinetic and thermodynamic parameters. scispace.comnist.gov These parameters include the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). These values provide quantitative insight into reaction rates.

Studies on the hydrolysis of a series of alkyl chloroformates in water have shown that the mechanism can shift from a bimolecular (SN2-like) to a unimolecular (SN1-like) pathway depending on the electron-donating ability of the alkyl group. researchgate.net For simpler chloroformates like ethyl and propyl chloroformate, the reaction proceeds through a bimolecular mechanism. researchgate.net Given the secondary nature of the hexan-3-yl group, its hydrolysis mechanism would be of significant interest to compare with these established cases. The activation parameters for these related compounds provide a benchmark for what might be expected for this compound. researchgate.net

Table 3: Experimental Activation Parameters for the Hydrolysis of Various Alkyl Chloroformates in Water Data extracted from studies on related chloroformates, providing context for the potential reactivity of this compound. researchgate.net

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Mechanism Type |

| Ethyl chloroformate | 14.7 | -22 | Bimolecular |

| Propyl chloroformate | 15.0 | -22 | Bimolecular |

| Isopropyl chloroformate | 18.2 | -10 | Borderline/Mixed |

| tert-Butyl chloroformate | 22.8 | +8 | Unimolecular (SN1) |

This data illustrates a clear trend: as the alkyl group becomes more substituted and better at stabilizing a positive charge, the activation enthalpy and entropy increase, signaling a shift towards a dissociative, unimolecular mechanism. researchgate.net Computational modeling of this compound would clarify where it fits within this mechanistic spectrum.

Solvent Effects on Reaction Mechanisms

The solvent environment plays a critical role in dictating the mechanistic pathway of reactions involving this compound. The choice of solvent can significantly influence the rate and outcome of nucleophilic substitution reactions by stabilizing or destabilizing the transition states and intermediates. The reactivity of chloroformates like this compound is often rationalized through the lens of competing SN1 (unimolecular) and SN2 (bimolecular) or addition-elimination pathways. mdpi.commdpi.com

Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can effectively solvate both cations and anions. msu.edulibretexts.org In the context of a potential SN1 pathway for this compound, these solvents would stabilize the carbocation intermediate formed upon the departure of the chloride leaving group. This stabilization lowers the activation energy for the ionization step, thereby favoring the SN1 mechanism. slideshare.netlumenlearning.com Conversely, for an SN2-type reaction, polar protic solvents can form a solvent cage around the nucleophile through hydrogen bonding, which hinders its approach to the electrophilic carbon of the carbonochloridate, thus slowing down the reaction. chemistrysteps.com

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN), possess large dipole moments but lack acidic protons for hydrogen bonding. msu.edu These solvents are less effective at solvating anions, leaving the nucleophile relatively "naked" and more reactive. libretexts.org Consequently, polar aprotic solvents tend to accelerate SN2 reactions. lumenlearning.com For this compound, a switch to a polar aprotic solvent would likely favor a bimolecular or addition-elimination mechanism over a unimolecular pathway. mdpi.commdpi.com

The interplay between solvent polarity and nucleophilicity is often analyzed using the Grunwald-Winstein equation, which correlates the rate of solvolysis with solvent parameters. mdpi.com While specific data for this compound is not available, studies on analogous alkyl chloroformates demonstrate these solvent-dependent mechanistic shifts. mdpi.com For instance, in highly ionizing but poorly nucleophilic solvents like aqueous hexafluoroisopropanol (HFIP), an ionization (SN1) mechanism is often observed for secondary chloroformates. science.gov In contrast, in more nucleophilic solvents like aqueous ethanol (B145695) or acetone, an addition-elimination (bimolecular) pathway is more probable. mdpi.com

A hypothetical representation of the effect of solvent on the reaction rate of this compound with a given nucleophile is presented in Table 1.

Table 1: Hypothetical Relative Rate Constants for the Reaction of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvent Type | Probable Dominant Mechanism | Hypothetical Relative Rate Constant |

|---|---|---|---|---|

| Water | 80.1 | Polar Protic | SN1 | High |

| Ethanol | 24.6 | Polar Protic | Mixed SN1/SN2 | Moderate |

| Acetonitrile | 37.5 | Polar Aprotic | SN2 | High |

| Acetone | 21.0 | Polar Aprotic | SN2 | Moderate-High |

| Tetrahydrofuran (THF) | 7.6 | Nonpolar Aprotic | SN2 | Moderate |

Note: The rate constants are hypothetical and for illustrative purposes, based on general principles of solvent effects on nucleophilic substitution reactions of chloroformates.

Conformational Analysis and Molecular Dynamics Simulations

Investigation of Preferred Conformations and Rotational Barriers

The reactivity and interaction of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis, through computational methods like Density Functional Theory (DFT), allows for the identification of stable conformers and the energy barriers for rotation around its single bonds. semanticscholar.org The molecule possesses several rotatable bonds, including the C-O and C-C bonds of the hexyl group, leading to a complex potential energy surface.

DFT calculations could reveal that the molecule preferentially adopts conformations that minimize steric hindrance. For instance, rotation around the C3-O bond of the hexan-3-yl group would likely be hindered, with distinct energy minima corresponding to specific staggered conformations. The relative energies of these conformers would influence the population of each state at a given temperature. Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions over time, providing insights into the flexibility of the molecule. diva-portal.org

A hypothetical potential energy surface scan for rotation around a key bond, such as the O-C(O) bond, could be performed. The results might indicate the presence of syn and anti conformers relative to the orientation of the carbonyl group and the alkyl chain.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-O-C=O) | Relative Energy (kJ/mol) |

|---|---|---|

| Staggered 1 (Anti-periplanar) | 180° | 0.0 |

| Eclipsed 1 | 120° | 15.2 |

| Staggered 2 (Gauche) | 60° | 4.8 |

Note: These values are illustrative and represent a simplified rotational barrier analysis.

Dynamics of Interactions with Solvents or Catalytic Species

Molecular dynamics simulations are a powerful tool to investigate the dynamic interactions between this compound and its environment at an atomic level. diva-portal.orgaip.org By simulating the molecule in a box of explicit solvent molecules, one can observe the formation and breaking of solvent shells around the solute. nih.gov In a protic solvent like water, MD simulations would likely show the formation of hydrogen bonds between water molecules and the oxygen atoms of the carbonochloridate. In aprotic solvents, the interactions would be dominated by weaker dipole-dipole forces. aip.org

These simulations can provide a dynamic picture of how solvent molecules stabilize or destabilize potential transition states. For example, in a simulated SN1 reaction, one could observe the arrangement of solvent molecules around the forming carbocation and the departing chloride ion. libretexts.org Similarly, for an SN2 reaction, MD simulations could illustrate how the solvent shell around the nucleophile rearranges to allow its approach to the electrophilic center. chemistrysteps.com